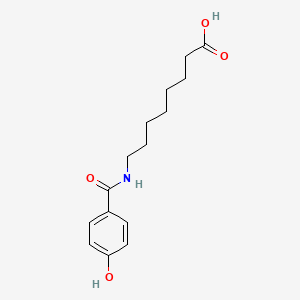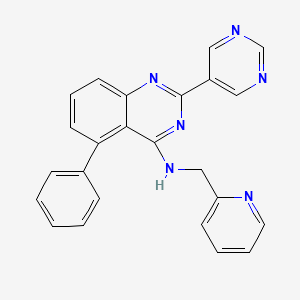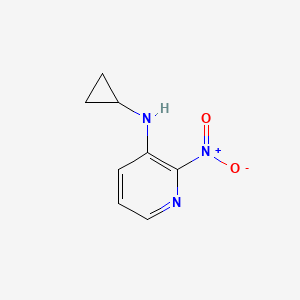
N-Cyclopropyl-2-nitropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom and a nitro group at the 2-position of the pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-nitro-3-pyridinamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.
Industrial Production Methods
Industrial production of N-cyclopropyl-2-nitro-3-pyridinamine may involve large-scale nitration processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
N-cyclopropyl-2-nitro-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing the nitro group to an amino group.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-cyclopropyl-2-amino-3-pyridinamine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
科学研究应用
N-cyclopropyl-2-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-cyclopropyl-2-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-cyclopropyl-3-nitropyridin-2-amine
- 5-bromo-N-cyclopropyl-3-nitro-2-pyridinamine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclopropyl-2-nitro-3-pyridinamine is unique due to the specific positioning of the nitro group at the 2-position and the cyclopropyl group on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives .
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
N-cyclopropyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |
InChI 键 |
CVJWXVCOWWUICN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=C(N=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

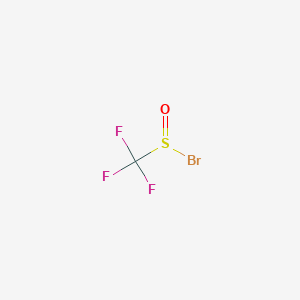
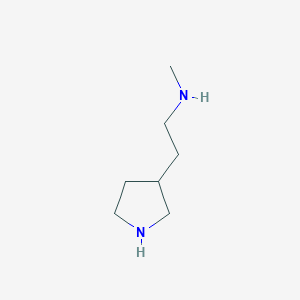


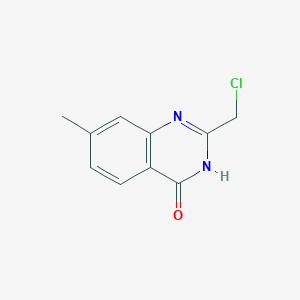
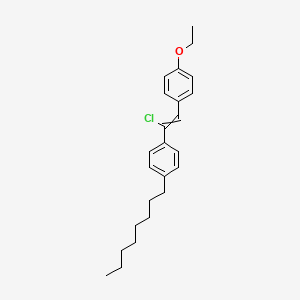
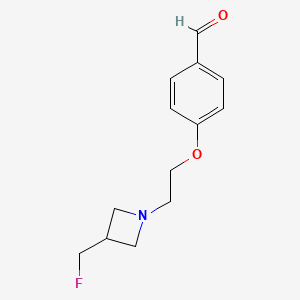
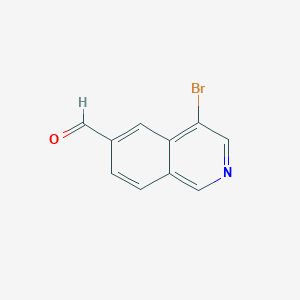
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
